REACTION_CXSMILES
|
[C:1](#[N:10])[C:2]1[CH:9]=CC=[C:4]([C:5]#[N:6])[CH:3]=1.[NH2:11][OH:12].Cl[CH2:14]CCC(Cl)=O.[CH3:20][N:21](C)C1C=CC=CC=1>C(OCC)(=O)C.C1(C)C=CC=CC=1.CN1C(=O)CCC1>[CH2:4]1[CH:3]2[CH:2]([C:1]3[O:12][N:11]=[C:20]([NH2:21])[N:10]=3)[CH2:9][N:6]([CH2:14]2)[CH2:5]1
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C#N)=CC=C1)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
monoamidoxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
After being stirred at 50 degrees Celsius for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
to give an ethyl acetate solution
|
Type
|
TEMPERATURE
|
Details
|
while being cooled with ices
|
Type
|
STIRRING
|
Details
|
After being stirred at the room temperature for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
azeotropy for three hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
was washed with dilute hydrochloric acid, saturated sodium bicarbonate water and saturated salt solution
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
was purified
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CN2CC1C(C2)C3=NC(=NO3)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |